Cyrtominetin

Description

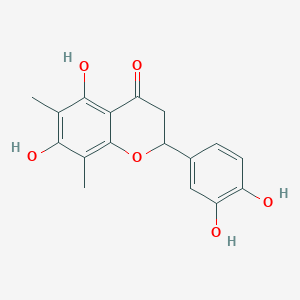

Structure

2D Structure

3D Structure

Properties

CAS No. |

95272-99-4 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)9-3-4-10(18)11(19)5-9/h3-5,13,18-19,21-22H,6H2,1-2H3 |

InChI Key |

AESMRHCYHARBLU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)C)O |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)C)O |

Other CAS No. |

95272-99-4 |

Synonyms |

cyrtominetin |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Characterization of Cyrtominetin and Its Analogs from Biological Sources

Chromatographic Techniques for the Isolation of Cyrtominetin from Complex Natural Extracts

The initial step in studying this compound involves its extraction and isolation from raw biological material. Modern chromatographic techniques offer the necessary resolution and capacity to handle the complexity of these natural extracts, moving from large-scale initial fractionation to fine-scale purification.

High-Resolution Separation Strategies for this compound Purification

High-performance liquid chromatography (HPLC) is an indispensable tool for the final purification of this compound from fractions previously enriched by other chromatographic methods. researchgate.net Semi-preparative HPLC, in particular, is utilized to isolate pure compounds in milligram quantities, which are sufficient for comprehensive spectroscopic analysis.

The choice of stationary phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly employed for the separation of polyphenolic compounds like flavonoids. unimi.it A gradient elution system, typically involving a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to effectively resolve compounds with varying polarities. The use of advanced column technologies, such as those with smaller particle sizes or fused-core particles, can significantly enhance resolution and reduce separation times. nih.gov

Below is a representative table outlining a hypothetical semi-preparative HPLC method for the final purification of this compound.

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 20-60% B over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm & 350 nm |

| Injection Volume | 500 µL of pre-concentrated fraction |

| Hypothetical Retention Time | This compound: 25.5 min |

Countercurrent and Centrifugal Partition Chromatography Approaches for this compound

For the initial large-scale fractionation of crude plant extracts, Countercurrent Chromatography (CCC) and Fast Centrifugal Partition Chromatography (FCPC) offer significant advantages over traditional solid-phase chromatography. nih.govcore.ac.uk These all-liquid chromatographic techniques eliminate the irreversible adsorption of target compounds onto a solid stationary phase, leading to higher recovery rates. nih.gov

The separation is based on the differential partitioning of solutes between two immiscible liquid phases. nih.gov The selection of an appropriate biphasic solvent system is paramount for a successful separation. For flavonoids and related polyphenols, systems composed of n-hexane, ethyl acetate (B1210297), methanol, and water are commonly used. nih.gov FCPC, a high-performance variant of CCC, allows for faster separations and higher throughput, making it highly suitable for the preparative isolation of target compounds like this compound from hundreds of milligrams to several grams of crude extract. core.ac.uk

The following table compares typical operational parameters for HPCCC and FCPC in the context of this compound isolation.

| Parameter | High-Performance CCC (HPCCC) | Fast Centrifugal Partition Chromatography (FCPC) |

| Apparatus Volume | ~150 mL | ~250 mL |

| Sample Loading | ~1000 mg of crude extract | ~1500 mg of crude extract |

| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water | n-Hexane/Ethyl Acetate/Methanol/Water |

| Flow Rate | 2-5 mL/min | 10-20 mL/min |

| Rotational Speed | 800-1200 rpm | 1500-2000 rpm |

| Separation Time | 120-180 min | 60-90 min |

| Advantage | High resolution for complex mixtures | Higher throughput and faster separation |

Spectroscopic and Spectrometric Approaches in the Elucidation of this compound Derivative Structures

Once this compound and its analogs have been isolated in pure form, a combination of spectroscopic and spectrometric techniques is employed to determine their precise chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products. researchgate.netutu.fi A suite of 1D and 2D NMR experiments is required to fully characterize the structure of a complex molecule like this compound.

1D NMR: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

The combination of these experiments allows for the complete assignment of all proton and carbon signals and the definitive determination of the molecular structure. rsc.org

The table below presents hypothetical NMR data for a this compound analog.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations from H to C |

| 2 | 158.2 | - | - |

| 3 | 135.1 | - | - |

| 4 | 178.5 | - | - |

| 5 | 162.3 | - | - |

| 6 | 99.5 | 6.25 (d, 2.1) | 5, 7, 8, 10 |

| 7 | 165.4 | - | - |

| 8 | 94.7 | 6.48 (d, 2.1) | 6, 7, 9, 10 |

| 9 | 157.9 | - | - |

| 10 | 104.8 | - | - |

| 1' | 122.0 | - | - |

| 2' | 115.8 | 7.75 (d, 2.2) | 2, 3', 4', 6' |

| 3' | 146.2 | - | - |

| 4' | 149.9 | - | - |

| 5' | 116.5 | 6.95 (d, 8.5) | 1', 3', 4', 6' |

| 6' | 121.3 | 7.68 (dd, 8.5, 2.2) | 2, 2', 4', 5' |

Mass Spectrometry (MS) Applications in this compound Metabolomics and Structural Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the detection, identification, and structural analysis of flavonoids and other polyphenols in complex mixtures. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing valuable structural information. preprints.org For flavonoid glycosides, the fragmentation patterns are often predictable. Common fragmentation pathways include:

Glycosidic Bond Cleavage: Loss of sugar moieties, which helps to identify the aglycone and the types of sugars present. mdpi.com

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring, which provides information about the substitution pattern on the A and B rings. researchgate.net

Neutral Losses: Losses of small molecules like H₂O, CO, and CH₃ radicals are characteristic of the flavonoid aglycone structure. bohrium.com

This data is crucial for identifying known this compound analogs and proposing structures for new derivatives directly from partially purified fractions.

The following table illustrates the interpretation of hypothetical MS/MS data for a this compound glycoside.

| Precursor Ion [M+H]⁺ (m/z) | MS/MS Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 465.1027 | 303.0499 | 162.0528 | Loss of a hexose (B10828440) sugar moiety |

| 303.0499 | 285.0393 | 18.0106 | Loss of H₂O from the aglycone |

| 303.0499 | 257.0441 | 46.0058 | Loss of H₂O and CO |

| 303.0499 | 153.0182 | 150.0317 | RDA fragmentation, indicating two hydroxyl groups on the A-ring |

| 303.0499 | 137.0230 | 166.0269 | RDA fragmentation, indicating a catechol (dihydroxy) B-ring |

Chemoinformatic and Computational Approaches in the Structural Prediction of this compound Analogs

Chemoinformatic and computational tools are increasingly being used to accelerate the discovery and characterization of novel natural products. nih.gov These in silico methods can predict the structures of potential this compound analogs, guiding their targeted isolation and identification.

Database Searching: Experimental MS and NMR data can be compared against comprehensive databases of known natural products to rapidly identify known compounds.

Structure Prediction: For unknown compounds, fragmentation prediction algorithms can generate theoretical MS/MS spectra for candidate structures, which are then compared to experimental data. researchgate.net Similarly, computational methods can predict NMR chemical shifts for hypothetical structures, aiding in the elucidation process. mestrelab.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of known this compound analogs with their physicochemical properties or biological activities, helping to predict the properties of newly discovered derivatives. mdpi.com

This integrated approach, combining experimental data with computational predictions, streamlines the process of dereplication (rapidly identifying known compounds) and structural elucidation of novel this compound analogs.

The table below outlines a typical chemoinformatic workflow for identifying novel this compound analogs.

| Step | Technique/Tool | Purpose |

| 1. Data Acquisition | LC-HRMS/MS | Generate accurate mass and fragmentation data for all compounds in a semi-purified fraction. |

| 2. Dereplication | Database Searching (e.g., GNPS, Reaxys) | Match experimental MS/MS spectra against spectral libraries to identify known compounds. |

| 3. Candidate Generation | In Silico Derivatization | Generate a virtual library of potential this compound analogs based on known biosynthetic pathways. |

| 4. Spectral Prediction | Fragmentation/NMR Prediction Software | Compute theoretical MS/MS spectra and NMR chemical shifts for the virtual library candidates. |

| 5. Structure Validation | Spectral Matching | Compare experimental spectra of unknown compounds with the predicted spectra to identify the most likely structures. |

| 6. Targeted Isolation | Semi-preparative HPLC | Isolate the prioritized unknown compounds for definitive NMR structural confirmation. |

Source-Specific Research: this compound Distribution and Accumulation in Biological Systems

The chemical compound this compound, a C-methylated flavanone (B1672756), has been identified in a select number of biological systems, primarily within the fern genus Cyrtomium. Research into its distribution and accumulation has provided valuable insights into the chemotaxonomy of these plants and has pinpointed specific species as primary sources for this natural product.

Detailed phytochemical investigations have revealed the presence of this compound in the ferns Cyrtomium devexiscapulae and Cyrtomium laetevirens. researchgate.net Notably, while flavanones have been reported in the broader Cyrtomium falcatum species complex, the occurrence of this compound itself has been found to be restricted specifically to Cyrtomium devexiscapulae. researchgate.net This specificity underscores the importance of precise species identification in the study of natural product distribution.

Further expanding the known botanical sources, this compound has also been isolated from Matteuccia intermedia, another species of fern. The identification of this compound in this genus suggests a potentially wider distribution within the fern family than initially documented.

The accumulation of this compound within these biological systems is a complex process influenced by genetic and environmental factors. While comprehensive quantitative studies on the accumulation of this compound in different plant tissues (e.g., fronds, rhizomes) and under varying environmental conditions are not yet extensively documented in publicly available research, the consistent isolation of this compound from the aforementioned species indicates a stable biosynthetic pathway and significant accumulation within their tissues.

The research findings on the distribution of this compound are summarized in the interactive data table below, which highlights the biological sources and the corresponding references.

| Biological Source | Family | Compound(s) Identified | Reference(s) |

| Cyrtomium devexiscapulae | Dryopteridaceae | This compound, Farrerol, and their 7-O-glucosides | researchgate.net |

| Cyrtomium laetevirens | Dryopteridaceae | This compound, Farrerol, and their 7-O-glucosides | researchgate.net |

| Matteuccia intermedia | Onocleaceae | This compound |

The study of this compound's distribution and accumulation is an ongoing area of phytochemical research. Future studies employing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are expected to provide more detailed quantitative data. researchgate.netnih.gov Such studies will be crucial for understanding the ecological roles of this compound and for optimizing its extraction from natural sources for further scientific investigation.

Biosynthetic Pathways and Metabolic Engineering of Cyrtominetin

Enzymology of Cyrtominetin Biosynthesis: Identification and Characterization of Key Enzymes

The biosynthesis of the this compound backbone is hypothesized to be orchestrated by a Type I iterative polyketide synthase (PKS). nih.govresearchgate.net These large, multifunctional enzymes are responsible for the sequential condensation of simple acyl-CoA precursors to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to yield the core polyketide scaffold. oup.comnih.gov

Following the creation of the core structure, a suite of tailoring enzymes is believed to modify the intermediate to produce the final this compound molecule. These enzymes likely include:

Cyclases: These enzymes catalyze the regiospecific folding and cyclization of the linear polyketide chain to form the characteristic heterocyclic ring of the flavanone (B1672756) structure. nih.govacs.org

Aromatases: These enzymes facilitate the aromatization of the cyclic intermediates. nih.gov

Hydroxylases: Cytochrome P450 monooxygenases are likely responsible for introducing the hydroxyl groups at specific positions on the aromatic rings. nih.gov

Methyltransferases: S-adenosyl methionine (SAM)-dependent methyltransferases are presumed to catalyze the addition of methyl groups to the aromatic core. researchgate.net

Table 1: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function in this compound Biosynthesis | Substrate(s) | Product |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone | Acetyl-CoA, Malonyl-CoA | Poly-β-keto intermediate |

| Cyclase | Ring formation of the chromenone core | Poly-β-keto intermediate | Cyclic intermediate |

| Aromatase | Aromatization of the cyclic rings | Cyclic intermediate | Aromatic intermediate |

| Hydroxylase (P450) | Addition of hydroxyl groups to the aromatic rings | Aromatic intermediate | Dihydroxylated intermediate |

Precursor Incorporation Studies in the Elucidation of this compound Biosynthetic Routes

While specific precursor incorporation studies for this compound are not available, the general principles of polyketide biosynthesis allow for strong inferences. The core of this compound is likely derived from the head-to-tail condensation of acetate (B1210297) units, supplied in the form of acetyl-CoA as the starter unit and malonyl-CoA as the extender units. wikipedia.org The phenylpropanoid-derived side chain is likely initiated from p-coumaroyl-CoA, which is in turn derived from the shikimate pathway.

Isotopically labeled precursors, such as ¹³C-labeled acetate and phenylalanine, could be fed to a this compound-producing organism. Subsequent analysis of the labeled this compound by mass spectrometry or NMR spectroscopy would definitively trace the origin of each carbon atom in the molecule, confirming the involvement of the polyketide and shikimate pathways.

Genetic Regulation of this compound Production in Producing Organisms

The genes responsible for the biosynthesis of fungal polyketides are typically organized in biosynthetic gene clusters (BGCs). nih.govkit.edu These clusters contain the gene encoding the core PKS enzyme, as well as genes for the tailoring enzymes, transporters, and regulatory proteins. nih.govnih.gov

The expression of the this compound BGC is likely under the control of both pathway-specific and global regulatory factors. Pathway-specific regulators, often encoded within the BGC itself, can act as transcriptional activators, directly controlling the expression of the biosynthetic genes in response to specific developmental or environmental cues. Global regulators, on the other hand, respond to broader signals such as nutrient availability and can modulate the expression of multiple secondary metabolite clusters. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Yield and Novel Analog Production

Metabolic engineering offers promising strategies to enhance the production of this compound and to generate novel, structurally related analogs. nih.govnih.gov These strategies can be broadly categorized as:

Overexpression of Biosynthetic Genes: Placing the key biosynthetic genes, particularly the PKS and rate-limiting tailoring enzymes, under the control of strong, constitutive promoters can lead to a significant increase in this compound production. mdpi.com

Elimination of Competing Pathways: Knocking out genes of competing metabolic pathways that drain the precursor pools can redirect metabolic flux towards this compound synthesis.

Heterologous Expression: Expressing the entire this compound BGC in a well-characterized and genetically tractable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, can provide a more robust and optimizable production platform. oup.commdpi.com

Combinatorial Biosynthesis: By swapping or modifying the domains of the PKS or by introducing tailoring enzymes from other biosynthetic pathways, it is possible to generate novel this compound analogs with potentially altered biological activities. nih.gov

Table 2: Metabolic Engineering Approaches for this compound Production

| Strategy | Target | Expected Outcome |

|---|---|---|

| Precursor Engineering | Genes for acetyl-CoA, malonyl-CoA, and p-coumaroyl-CoA synthesis | Increased precursor availability and this compound yield |

| Gene Overexpression | This compound PKS and tailoring enzyme genes | Increased metabolic flux and this compound yield |

| Pathway Knockout | Genes of competing secondary metabolite pathways | Redirection of precursors to this compound biosynthesis |

| Heterologous Expression | Entire this compound biosynthetic gene cluster | High-level, controllable production in a suitable host |

Comparative Biosynthesis of this compound with Related Natural Products

The proposed biosynthetic pathway of this compound shares significant similarities with the biosynthesis of other fungal aromatic polyketides, such as aflatoxin and various fungal pigments. nih.govkit.edu The core machinery, involving an iterative Type I PKS and a set of tailoring enzymes, is a common theme in the biosynthesis of these diverse molecules. nih.gov

However, the specific combination and sequence of enzymatic reactions, particularly the cyclization and tailoring steps, are what ultimately determine the final chemical structure. For example, while the initial steps of polyketide chain assembly might be similar between the biosynthesis of this compound and a compound like aflatoxin, the subsequent cyclization patterns dictated by their respective cyclase enzymes would lead to vastly different core scaffolds. nih.gov Furthermore, the unique set of hydroxylases and methyltransferases in the this compound pathway is responsible for the specific substitution pattern observed in the final molecule. Comparative genomic and biochemical studies of the BGCs for this compound and related polyketides can provide valuable insights into the evolution of these pathways and the enzymatic basis for their chemical diversity. nih.gov

Pharmacological and Biological Activities of Cyrtominetin: Mechanistic Research

Cellular and Molecular Targets of Cyrtominetin Action

The mechanistic exploration of this compound's biological activities reveals a specific and potent interaction with bacterial virulence factors. Research has primarily focused on its ability to neutralize toxins, thereby identifying key molecular targets and elucidating its mode of action at a cellular level.

Receptor Binding and Ligand-Protein Interaction Studies of this compound

Scientific investigations into the molecular interactions of this compound have identified direct binding to specific protein targets. A primary example is its interaction with α-hemolysin (α-HL), a key virulence factor secreted by Staphylococcus aureus. Experimental studies have demonstrated that this compound directly binds to the α-HL protein. This binding is a crucial first step in its inhibitory action, preventing the toxin from exerting its hemolytic effects on host cells. The analysis of the this compound-α-HL complex reveals that the compound engages with the protein, leading to conformational changes that impair the toxin's function.

Enzyme Inhibition and Activation Mechanisms of this compound (e.g., α-glucosidase, α-hemolysin)

The biological activity of this compound is notably characterized by its enzyme inhibition mechanisms, particularly against bacterial toxins that possess enzymatic or pore-forming capabilities.

α-hemolysin: this compound has been shown to effectively inhibit the hemolytic activity of the α-hemolysin (α-HL) toxin. α-HL is an exotoxin that functions by assembling into a pore-forming heptamer on the membrane of susceptible host cells, leading to cell lysis. The inhibitory mechanism of this compound does not involve scavenging the toxin but rather a direct interaction. By binding to the α-HL monomer, this compound restrains the conformation of a critical "Loop" region of the protein. This conformational restriction is crucial as it hinders the subsequent assembly of the monomer into the functional heptameric pore, thereby neutralizing the lytic activity of the toxin.

α-glucosidase: While flavonoids as a chemical class are known to be investigated as potential inhibitors of enzymes like α-glucosidase, specific research detailing the inhibitory or activation mechanisms of this compound against α-glucosidase is not available in the current scientific literature.

Signal Transduction Pathway Modulation by this compound

Currently, there is a lack of specific research data elucidating the effects of this compound on intracellular signal transduction pathways. Studies detailing its potential to modulate specific signaling cascades, such as kinase pathways or transcription factor activity, have not been reported.

Molecular Dynamics Simulations in Elucidating this compound's Inhibition Mechanisms

To gain a deeper understanding of the inhibitory action of this compound at an atomic level, molecular dynamics (MD) simulations have been employed. These computational studies have been instrumental in visualizing and analyzing the interaction between this compound and the α-hemolysin protein.

MD simulations of the α-HL-Cyrtominetin complex have revealed that the binding of this compound directly influences the structural stability and dynamics of the protein. The key finding from these simulations is the restriction of movement in a critical loop region of α-hemolysin upon this compound binding. This loop is essential for the conformational changes required for the toxin to assemble into its active pore-forming structure. By stabilizing this loop in an inactive state, this compound effectively prevents the toxin's pathogenic action. These computational findings have been confirmed by experimental data, providing a robust model for this compound's novel inhibition mechanism.

| Parameter | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Binding Site | This compound directly binds to the α-hemolysin protein monomer. | Initiates the inhibitory cascade through direct ligand-protein interaction. | nih.gov |

| Conformational Change | The conformation of a critical "Loop" region of α-hemolysin is restrained. | Prevents the necessary structural changes for toxin self-assembly. | nih.gov |

| Inhibition Mechanism | Hinders the lysis activity of α-HL through a novel mechanism of conformational restriction. | Neutralizes the toxin's ability to form pores in host cell membranes. | nih.gov |

In Vitro Pharmacological Investigations of this compound

The pharmacological profile of this compound is being explored through various in vitro models to assess its biological activities at the cellular level.

Cell-Based Assays for this compound Bioactivity Assessment (e.g., glucose uptake assays in 3T3-L1 adipocytes or HepG2 cells)

Despite the interest in the bioactivity of flavonoids, specific studies utilizing cell-based assays to evaluate the effect of this compound on glucose uptake in 3T3-L1 adipocytes or its general bioactivity and cytotoxicity in HepG2 cells are not currently available in the reviewed scientific literature. Such assays are crucial for understanding the potential metabolic and cellular effects of this compound, and this remains an area for future investigation.

Organotypic Culture Models in this compound Research

No published studies were identified that utilize organotypic culture models to investigate the biological or pharmacological activities of this compound. Research on organotypic models exists for other substances, where these three-dimensional in vitro representations of tissues are used to study complex cellular interactions and responses to various compounds. researchgate.netresearchgate.net However, the application of these models in the context of this compound has not been documented in scientific literature.

Anti-virulence Properties against Bacterial Pathogens (e.g., Staphylococcus aureus)

There is no scientific evidence or research available describing the anti-virulence properties of this compound against any bacterial pathogens, including Staphylococcus aureus. The strategy of targeting bacterial virulence is a known area of research for developing new anti-infective agents that can disarm pathogens without exerting selective pressure for resistance. frontiersin.orgmdpi.com Studies have investigated other flavonoid compounds, such as myricetin (B1677590) and nepetin, for their ability to inhibit virulence factors in S. aureus. nih.govnih.gov However, similar studies involving this compound have not been reported.

Tyrosinase Inhibitory Effects of this compound

No data is available in the scientific literature regarding the tyrosinase inhibitory effects of this compound. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents used in treating hyperpigmentation. mdpi.comnih.gov Various natural compounds, including flavonoids like quercetin, have been studied for their ability to inhibit this enzyme. nih.gov Despite the interest in natural tyrosinase inhibitors, this compound has not been the subject of such investigations in published research.

In Vivo Studies on this compound Bioactivity in Animal Models

A search of scientific databases yielded no in vivo studies assessing the bioactivity of this compound in any animal models.

Efficacy Assessment in Disease Models (e.g., microbial infection in animal models)

There are no published preclinical studies evaluating the efficacy of this compound in animal models of any disease, including microbial infections. While various animal models, such as the Citrobacter rodentium infection model, are established to test the efficacy of new therapeutic agents against pathogens, there is no record of this compound being tested in such systems. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Animal Studies

No research has been published on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound. PK/PD modeling is a crucial step in drug development to understand a compound's absorption, distribution, metabolism, and excretion, and to relate its concentration to its pharmacological effect. nih.govresearchgate.net This analysis has not been performed or reported for this compound.

Multi-Targeting Potential and Polypharmacology of this compound

The multi-targeting potential or polypharmacology of this compound has not been explored in any scientific studies. Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery for treating complex diseases. nih.govresearchgate.net There is currently no information to suggest or detail such a profile for this compound.

Structure Activity Relationship Sar and Rational Design of Cyrtominetin Analogs

Identification of Key Pharmacophoric Features in Cyrtominetin

This compound, chemically identified as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one, possesses a flavanone (B1672756) core with specific substitutions that are critical for its biological activity . Its molecular formula is C₁₇H₁₆O₆ .

Role in α-Glucosidase Inhibition: this compound demonstrates significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion and a key target for managing type 2 diabetes mellitus researchgate.netmdpi.comsci-hub.sefrontiersin.orgresearchgate.netnih.govnih.gov. SAR studies on flavonoids, including this compound, have highlighted several key features contributing to this activity:

C-Methyl Groups: The presence of methyl groups at the C-6 and C-8 positions of the A-ring (chromone portion) is associated with enhanced α-glucosidase inhibitory effects researchgate.netmdpi.com.

B-Ring Substitutions: Hydroxylation or methoxylation of the B-ring, particularly the presence of a 7-OH group on the A-ring, is considered vital for potent α-glucosidase inhibition researchgate.netmdpi.com. A 3-OH group on the C-ring, along with catechol (dihydroxy) groups on the B-ring (e.g., 3',4'-dihydroxy), further contributes to higher activity nih.gov. Flavonoid aglycones generally exhibit superior inhibitory activity compared to their glycosylated counterparts nih.gov.

Hydroxyl Groups: The number of phenolic hydroxyl groups, especially on the B-ring, positively correlates with inhibitory activity, while molecular volume can negatively affect it nih.gov.

Other Biological Activities: Beyond α-glucosidase inhibition, this compound has shown promise in inhibiting the hemolytic activity of α-hemolysin by binding to the protein and stabilizing its conformation nus.edu.sg. Furthermore, it exhibits strong binding affinity towards RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand), suggesting its potential as a therapeutic agent for osteoporosis researchgate.netresearcher.liferesearchgate.netreferencecitationanalysis.comresearchgate.net.

Synthetic Modification Strategies for this compound Analogs

The synthesis and modification of this compound are key to exploring its SAR and developing analogs with improved properties.

While specific documented examples of semi-synthetic modifications of isolated this compound are not extensively detailed in the provided search results, this approach would involve chemically altering the naturally occurring molecule. Such modifications could include selective etherification, esterification, or halogenation of its hydroxyl groups, or modifications to the methyl groups, to probe the impact of these changes on biological activity.

The total synthesis of this compound has been achieved, notably through methods like the Shinoda reaction jst.go.jp. A reported synthetic strategy begins with 2,4,6-trihydroxy-3,5-dimethylacetophenone, itself derived from phloroglucinol, as a key intermediate google.com. These synthetic routes allow for the construction of the flavanone scaffold and the introduction of specific substituents, enabling the systematic exploration of structural variations.

In Vitro and In Silico Screening of this compound Analogs for Enhanced Biological Activity

A combination of experimental (in vitro) and computational (in silico) methods is employed to screen this compound analogs for enhanced biological activity.

In Vitro Screening: This involves direct testing of synthesized or isolated compounds in biological assays. This compound and its analogs have been evaluated for:

α-Glucosidase Inhibition: Assays measuring the inhibition of α-glucosidase enzyme activity, typically reported as IC₅₀ values, are widely used researchgate.netmdpi.comsci-hub.sefrontiersin.orgresearchgate.netnih.govnih.govnih.govfrontiersin.org.

α-Hemolysin Inhibition: Studies have assessed this compound's ability to inhibit the hemolytic activity of α-hemolysin nus.edu.sg.

RANKL Inhibition: Assays evaluating binding affinity to RANKL have identified this compound as a promising candidate for osteoporosis treatment researchgate.netresearcher.liferesearchgate.netreferencecitationanalysis.comresearchgate.net.

In Silico Screening: Computational techniques provide a powerful means to predict and understand molecular interactions and biological activities:

Molecular Docking: This method predicts the binding pose and affinity of ligands to target proteins, such as α-glucosidase and RANKL, providing insights into interaction mechanisms nih.govnih.govresearchgate.netresearcher.liferesearchgate.netreferencecitationanalysis.commdpi.com.

Molecular Dynamics Simulations: These simulations provide a dynamic view of molecular interactions over time, helping to understand complex binding mechanisms and compound stability, as seen in studies of α-hemolysin inhibition nus.edu.sg.

Virtual Screening: Large compound libraries can be screened computationally to identify potential drug candidates based on structural similarity or predicted binding affinity mdpi.comqima-lifesciences.combiorxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity. This approach is instrumental in rational drug design by predicting the activity of new compounds and identifying key structural features.

QSAR studies have been applied to flavonoids to predict various activities, including antioxidant and antimicrobial effects researchgate.net. For α-glucosidase inhibitors, QSAR models have been developed to predict inhibitory potential, demonstrating good predictability and aiding in the design of novel scaffolds frontiersin.orgmdpi.com. These models can elucidate the contribution of different structural descriptors to the observed activity, guiding the optimization of lead compounds like this compound.

Stereochemical Influences on this compound's Bioactivity

This compound possesses a defined stereocenter at the C-2 position of its dihydropyran ring . The stereochemical arrangement around this center influences the molecule's three-dimensional conformation and, consequently, its potential biological activity . While the specific impact of stereochemistry on this compound's various activities is an area for further detailed investigation, some studies on related flavonoids suggest that chirality might have a negligible impact on α-glucosidase inhibitory activity in certain contexts frontiersin.org. However, a comprehensive understanding of how specific stereoisomers of this compound or its analogs interact with different biological targets remains an active area of research.

Compound List

this compound

Cyrtopterinetin

Farrerol

Methoxymatteucin

3'-hydroxymatteucinol

Acarbose

Quercetin

Kaempferol

Dihydromyricetin

Syringetin

Genistein

Ombuin

Bavachalcone

Phloridin

Agathisflavone

Amentoflavone

Naringenin dihydrochalcone (B1670589)

Asperteretones A-E

Flavipesolide C

Analytical Methodologies for Cyrtominetin Quantification and Detection in Complex Matrices

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Cyrtominetin Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and quantification of cytokinin-like compounds such as this compound. These methods offer high resolution, reproducibility, and the ability to separate structurally similar molecules.

UPLC systems, which use smaller particle size columns (typically <2 µm), provide faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC systems. nih.gov The choice of stationary phase, mobile phase composition, and detector is critical for successful analysis. Reversed-phase columns, particularly C18, are the most commonly used for separating cytokinins. nih.gov

The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comrsc.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, with detection wavelengths typically set between 230 nm and 270 nm. mdpi.comkojvs.org An optimized HPLC method for determining various cytokinins used a multistep linear gradient with a mobile phase of methanol, water, and acetic acid solution at a column temperature of 45°C and a detection wavelength of 269 nm. mdpi.com

Table 1: Example HPLC/UPLC Conditions for Cytokinin Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Technique | HPLC-DAD nih.gov | HPLC-UV mdpi.com | UPLC-MS/MS nih.gov |

| Column | Waters C18 (250 × 4.6 mm, 5 µm) | Not Specified | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% Trifluoroacetic acid and Methanol (85:15, v/v) | Methanol, Water, 4.5% Acetic Acid (Gradient) | A: 15mM Formic Acid + NH4OH (pH 4.0), B: Methanol (Gradient) |

| Flow Rate | 1.0 mL/min | 1.6 mL/min | 0.3 mL/min |

| Detection | DAD | UV at 269 nm | Tandem Mass Spectrometry (ESI) |

| Column Temp. | 25°C | 45°C | 40°C |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace this compound Detection

For detecting trace amounts of this compound, mass spectrometry (MS) coupled with a chromatographic separation technique is the gold standard due to its exceptional sensitivity and specificity. mdpi.comyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile or semi-volatile compounds. nih.gov For non-volatile compounds like cytokinins, a derivatization step is necessary to increase their volatility and thermal stability. Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. nih.gov GC-MS offers high chromatographic resolution, but the requirement for derivatization can add complexity to the sample preparation process. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for the definitive identification and quantification of cytokinins at trace levels. nih.govnih.gov This method combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov Electrospray ionization (ESI) is the most common ionization source used for cytokinin analysis. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov This approach provides excellent specificity, minimizing interference from the complex sample matrix and allowing for detection limits in the femtomole (fmol) range. nih.govnih.gov A recent development involves using high-resolution accurate-mass (HRAM) Orbitrap mass spectrometers with a parallel reaction monitoring (PRM)-based approach, which offers improved mass accuracy and complete product ion mass spectra for even greater confidence in compound identification. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Cytokinin Detection

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Cytokinin Bases | Positive ESI | [M+H]⁺ | Fragment corresponding to loss of side chain | nih.gov |

| Cytokinin Ribosides | Positive ESI | [M+H]⁺ | Fragment corresponding to the purine (B94841) base | nih.gov |

| Cytokinin Glucosides | Positive ESI | [M+H]⁺ | Fragment corresponding to the purine base | nih.gov |

| Cytokinin Nucleotides | Positive ESI | [M+H]⁺ | Fragment corresponding to the riboside | nih.gov |

Spectrophotometric and Fluorometric Assays for this compound Quantification

Spectrophotometric and fluorometric assays are often used for the rapid quantification of target analytes and can be adapted for cytokinin-like compounds. These methods are typically less specific than chromatographic techniques but can be useful for screening purposes or when coupled with other separation methods.

Spectrophotometric assays rely on the principle that molecules absorb light at specific wavelengths. researchgate.net Direct quantification of this compound is possible if it has a distinct absorption spectrum and if interfering compounds are absent. More commonly, a chemical reaction is used to produce a colored product, and the change in absorbance is measured. researchgate.net For example, a continuous spectrophotometric assay can be devised by monitoring the spectral changes that occur when an enzyme acts on a specific substrate. nih.gov

Fluorometric assays measure the fluorescence emitted by a compound when it is excited by light of a certain wavelength. These assays are generally more sensitive than spectrophotometric methods. nih.gov A fluorometric assay can involve a reagent that becomes fluorescent upon reaction with the target analyte. youtube.com These techniques are particularly powerful when used as the detection method in other assays, such as enzyme-linked immunosorbent assays (ELISA), to enhance sensitivity. nih.gov For instance, a quantitative fluorescence enzyme immunoassay for plant cytokinins was developed using 4-methylumbelliferyl phosphate (B84403) as a substrate, which allowed for the detection of as little as 0.03 pmol of cytokinin. nih.gov

Immunoanalytical Techniques (e.g., ELISA) for this compound Detection

Immunoanalytical techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity of antibody-antigen interactions for the detection and quantification of cytokinins. researchgate.net These methods are highly sensitive and suitable for high-throughput screening of a large number of samples. biomatik.com

The most common format for cytokinin analysis is the competitive ELISA. elkbiotech.com In this setup, microtiter plates are coated with a known cytokinin-protein conjugate. The sample containing the unknown amount of this compound is added to the wells along with a specific primary antibody. The free this compound in the sample competes with the coated cytokinin for binding to the limited number of antibody sites. After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a measurable colorimetric or fluorescent signal. mybiosource.com The signal intensity is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of the target compound. elkbiotech.com The development of monoclonal antibodies specific to different cytokinins has greatly improved the accuracy and reliability of these assays. nih.gov

Sample Preparation and Extraction Protocols for this compound Analysis in Biological and Environmental Samples

Effective sample preparation is arguably the most critical step in the analysis of trace compounds like this compound from complex matrices such as plant tissues, soil, or water. researchgate.netnih.gov The goal is to efficiently extract the analytes of interest while removing interfering substances (e.g., pigments, lipids, sugars) that can compromise the accuracy and sensitivity of the final analysis. mdpi.comresearchgate.net

Extraction : The initial step involves homogenizing the sample (often frozen in liquid nitrogen) and extracting it with a suitable solvent. researchgate.net A modified Bieleski's solvent, consisting of methanol, formic acid, and water (e.g., 15:1:4, v/v/v), has been shown to be highly effective for extracting a wide range of cytokinins from plant tissues. researchgate.netnih.gov Other solvents, such as 80% methanol, are also commonly used. nih.gov

Purification and Cleanup : Following extraction, the crude extract must be purified. Solid-Phase Extraction (SPE) is the most widely employed technique for this purpose. nih.gov SPE cartridges with different sorbents can be used to selectively retain and elute the target compounds. Mixed-mode SPE cartridges that combine reversed-phase and cation-exchange properties (e.g., Oasis MCX) are particularly effective for purifying the basic cytokinin molecules from plant extracts. nih.gov This step can significantly reduce matrix effects and increase the response of the analytes in subsequent MS analysis. nih.gov

Concentration : After purification, the sample is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase used for the chromatographic analysis. nih.gov This step concentrates the analyte, thereby increasing the sensitivity of the method.

The entire preparation process, from extraction to final analysis, must be carefully optimized and validated to ensure high recovery rates and reproducible results. uchicago.edukcasbio.com

Ecological and Chemoecological Significance of Cyrtominetin

Role of Cyrtominetin in Plant-Pest/Pathogen Interactions

Research indicates that this compound plays a role in interacting with microbial virulence factors. Specifically, this compound has been shown to inhibit the hemolytic activity of α-hemolysin (α-HL), a pore-forming toxin produced by the bacterium Staphylococcus aureus nih.govresearchgate.netplos.orgnih.gov. α-HL is a critical virulence factor that contributes to the pathogenesis of S. aureus infections by causing host cell lysis nih.govplos.org. Studies utilizing molecular dynamics simulations and experimental data suggest that this compound inhibits α-HL by directly binding to its "Loop" region. This binding restrains the conformational flexibility of the loop, thereby blocking the necessary transition from the monomeric form to the oligomeric pore structure nih.govplos.orgnih.gov. This mechanism effectively hinders the toxin's ability to lyse host cells, suggesting a potential role for this compound in plant defense against certain bacterial toxins. Direct evidence of this compound's activity against whole pests or pathogens is not extensively documented in the provided literature.

| Target Protein | Interaction | Binding Site | Effect on Activity | Citation(s) |

| α-Hemolysin (α-HL) | Direct binding | "Loop" region | Inhibits hemolytic activity; blocks conformational transition from monomer to oligomer, preventing pore formation | nih.govresearchgate.netplos.orgnih.gov |

Allelopathic Effects of this compound in Plant Communities

The potential allelopathic effects of this compound on plant communities have not been directly investigated in the reviewed literature. While flavonoids in general are known to exhibit allelopathic properties, influencing the germination and growth of neighboring plants researchgate.netresearchgate.netmdpi.comscholarsresearchlibrary.com, specific studies detailing this compound's impact on other plant species, such as its phytotoxicity or effects on germination and growth, were not found. Therefore, its role in plant-plant interactions within communities through allelochemical activity remains uncharacterized.

Biotransformation and Environmental Fate of this compound

Information regarding the biotransformation and environmental fate of this compound, including its degradation pathways, persistence in soil or water, or metabolic breakdown, is not available in the provided search results. General environmental fate studies for agrochemicals exist uib.esmaxapress.comd-nb.info, but specific data for this compound's behavior in environmental compartments is lacking.

Influence of Environmental Factors on this compound Content in Producing Organisms

Environmental conditions are known to significantly influence the biosynthesis and accumulation of secondary metabolites in plants, including flavonoids maxapress.complos.orgmdpi.com. Research indicates that factors such as light intensity, temperature, and altitude can modulate flavonoid profiles plos.orgmdpi.comresearchgate.net.

Specifically, studies on strawberry fruits have shown that altitude-associated ecological factors play a crucial role in modulating flavonoid biosynthesis, with this compound being among the identified compounds whose content can vary based on these environmental conditions researchgate.net. General findings suggest that high temperatures (30-40°C) can inhibit flavonoid biosynthesis by suppressing gene expression and enzyme activity plos.org. Conversely, light intensity is understood to positively affect phytochemical accumulation, although light quality can lead to more complex, species-specific responses mdpi.com. While these studies provide a general framework for environmental influences on flavonoids, direct quantitative data specifically linking various environmental factors to this compound content in its producing organisms remains limited.

| Environmental Factor | Observed Effect on Flavonoids (including this compound) | Producing Organism/Context | Citation(s) |

| Altitude | Modulates biosynthesis; variations in content observed | Strawberry fruits | researchgate.net |

| Temperature (high) | Can inhibit biosynthesis by suppressing gene expression and enzyme activity | General flavonoid biosynthesis | plos.org |

| Light Intensity | Can positively affect phytochemical accumulation | General phytochemicals | mdpi.com |

Compound List:

this compound

Future Directions and Emerging Research Avenues for Cyrtominetin

The continued exploration of natural compounds for novel applications in medicine, agriculture, and environmental science remains a cornerstone of scientific advancement. Cyrtominetin, a flavanone (B1672756) with demonstrated biological activity, represents a promising candidate for further investigation. The future of this compound research lies in leveraging cutting-edge technologies and interdisciplinary approaches to fully elucidate its potential. This article outlines key emerging research avenues that could significantly advance our understanding and application of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.